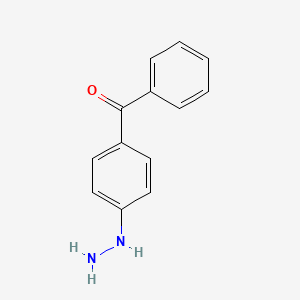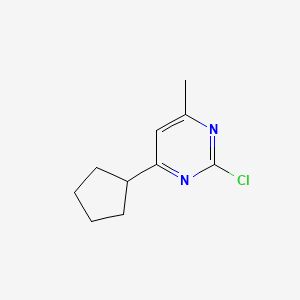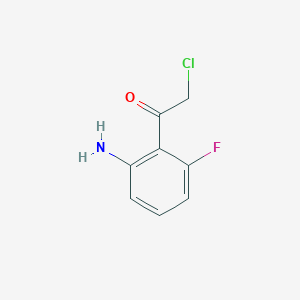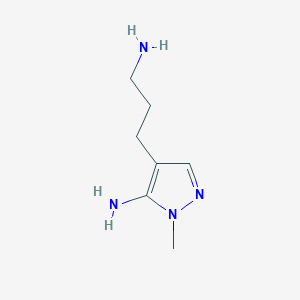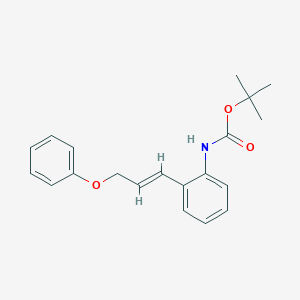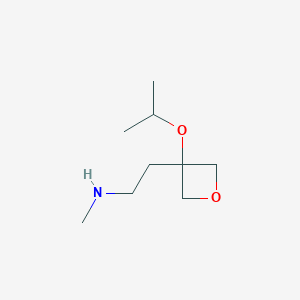
2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine is an organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which makes them highly reactive and useful in various chemical reactions. This compound features an isopropoxy group attached to the oxetane ring and an N-methyl-ethanamine moiety, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine typically involves the formation of the oxetane ring followed by the introduction of the isopropoxy and N-methyl-ethanamine groups. One possible synthetic route could involve:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving epoxides or other suitable precursors.
Introduction of the Isopropoxy Group: This step may involve nucleophilic substitution reactions where an isopropoxy group is introduced to the oxetane ring.
Attachment of the N-methyl-ethanamine Moiety: This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice will vary depending on the specific reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine may have several scientific research applications, including:
Chemistry: As a reactive intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: Its unique structure may make it a candidate for studying biological interactions and pathways.
Industry: Use in the production of specialty chemicals, polymers, or other materials.
Wirkmechanismus
The mechanism of action for 2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine may include other oxetane derivatives with different substituents. Examples include:
- 2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine
- 2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may impart distinct chemical and biological properties compared to other oxetane derivatives. These properties could make it particularly useful in certain applications or reactions.
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
N-methyl-2-(3-propan-2-yloxyoxetan-3-yl)ethanamine |
InChI |
InChI=1S/C9H19NO2/c1-8(2)12-9(4-5-10-3)6-11-7-9/h8,10H,4-7H2,1-3H3 |
InChI-Schlüssel |
OKPRNPVYDMGEHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1(COC1)CCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


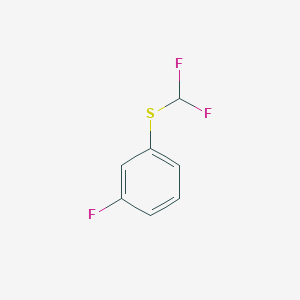
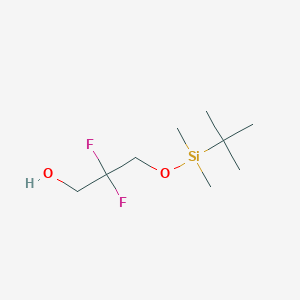
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853149.png)
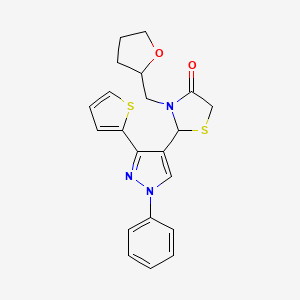
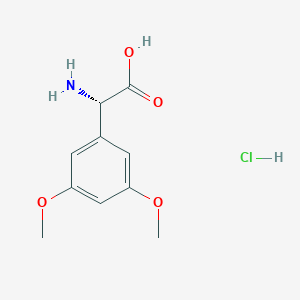

![[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12853179.png)
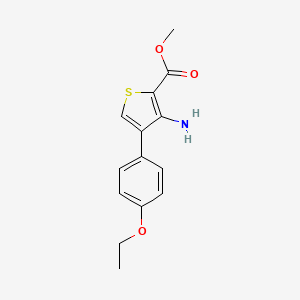
![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)
